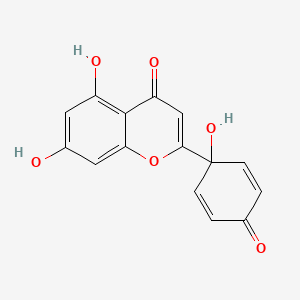

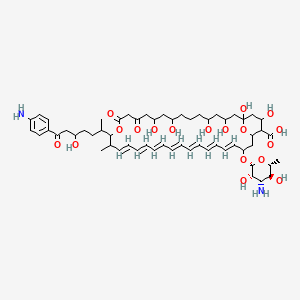

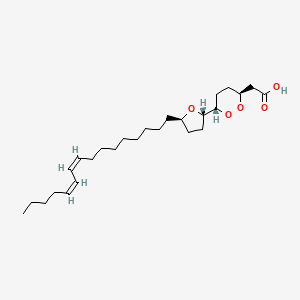

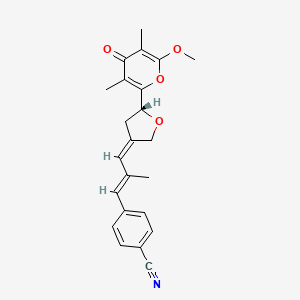

4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone is a natural product found in Erythrina abyssinica with data available.

Scientific Research Applications

Metabolic Transformation Studies

4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone, as a major component in hops, has been the subject of metabolic conversion studies using microbes. This research helps predict the metabolism of this compound in mammalian systems, providing insights into its biological transformations and potential impacts on health (Kim et al., 2019).

Isolation from Natural Sources

Research has focused on isolating 4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone and related compounds from natural sources like Mallotus mollissimus. This work is crucial for understanding the distribution and potential applications of these compounds in various species (Phan et al., 2017).

Antihyperglycemic Activity

Studies have shown that 4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone exhibits significant antihyperglycemic activity. This research is vital in exploring potential therapeutic uses of the compound in managing blood glucose levels, especially in diabetic conditions (Narváez-Mastache et al., 2006).

Antiplasmodial Activity

The compound has been identified as an anti-plasmodial agent, showing effectiveness against strains of Plasmodium falciparum, the parasite responsible for malaria. This discovery opens pathways for new antimalarial treatments (Yenesew et al., 2004).

Antimicrobial Properties

Research indicates that 4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone possesses antimicrobial properties, particularly against various bacterial strains. This suggests its potential use in developing new antibacterial agents (Adib et al., 2008).

Anti-inflammatory and Antioxidant Activities

Studies have revealed that this compound has significant anti-inflammatory and antioxidant activities. These findings are essential for developing treatments for diseases caused by inflammation and oxidative stress (Domínguez-Villegas et al., 2013).

Antimutagenic Effects

Research shows that 4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone has potent antimutagenic properties, especially against specific mutagens. This is important in the context of cancer prevention and treatment (Nakahara et al., 2003).

Xanthine Oxidase Inhibitory Activity

The compound also shows xanthine oxidase inhibitory activity, which is significant in treating gout and related conditions (Miyata et al., 2019).

Potential in Cancer Therapy

Emerging research points to the potential application of 4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone in cancer therapy, particularly in inhibiting the growth of breast cancer cells (Guo et al., 2013).

Antiviral Properties

Studies suggest that the compound may possess antiviral properties, particularly against picornaviruses, which could be significant in developing new antiviral drugs (De Meyer et al., 1991).

properties

Product Name |

4',7-Dihydroxy-3'-methoxy-5'-prenylflavanone |

|---|---|

Molecular Formula |

C21H22O5 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

7-hydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(9-20(25-3)21(13)24)18-11-17(23)16-7-6-15(22)10-19(16)26-18/h4,6-10,18,22,24H,5,11H2,1-3H3 |

InChI Key |

GZTDFKLABHOHBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C |

synonyms |

4',7-dihydroxy-3'-methoxy-5'-prenylflavanone 5-deoxyabyssinin II |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2(5H)-Furanone, 5-[(1S,7S)-1,7-dihydroxyoctyl]-, (5S)-](/img/structure/B1247587.png)